molecular formula C9H19N3O B15256264 Acetamide, N-[2-(4-amino-1-piperidinyl)ethyl]-

Acetamide, N-[2-(4-amino-1-piperidinyl)ethyl]-

Cat. No.: B15256264
M. Wt: 185.27 g/mol
InChI Key: DOVFYSIRDMCZAT-UHFFFAOYSA-N
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Description

Acetamide, N-[2-(4-amino-1-piperidinyl)ethyl]- is a chemical compound with the molecular formula C9H19N3O and a molecular weight of 185.27 g/mol . This compound is characterized by the presence of an acetamide group attached to a piperidine ring, which is further substituted with an amino group. It is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, N-[2-(4-amino-1-piperidinyl)ethyl]- typically involves the reaction of 4-amino-1-piperidine with an appropriate acylating agent. One common method is the reaction of 4-amino-1-piperidine with acetic anhydride under controlled conditions to yield the desired product . The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

In industrial settings, the production of Acetamide, N-[2-(4-amino-1-piperidinyl)ethyl]- may involve more scalable methods such as continuous flow synthesis. This method allows for better control over reaction parameters and can be easily scaled up to produce larger quantities of the compound .

Chemical Reactions Analysis

Types of Reactions

Acetamide, N-[2-(4-amino-1-piperidinyl)ethyl]- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Acetamide, N-[2-(4-amino-1-piperidinyl)ethyl]- has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme interactions and protein modifications.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Acetamide, N-[2-(4-amino-1-piperidinyl)ethyl]- involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. This interaction is often mediated through hydrogen bonding and hydrophobic interactions, which stabilize the compound-protein complex .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Acetamide, N-[2-(4-amino-1-piperidinyl)ethyl]- is unique due to the presence of both an acetamide group and an amino-substituted piperidine ring. This combination imparts distinct chemical properties and reactivity, making it valuable in various research and industrial applications .

Properties

Molecular Formula

C9H19N3O

Molecular Weight

185.27 g/mol

IUPAC Name

N-[2-(4-aminopiperidin-1-yl)ethyl]acetamide

InChI

InChI=1S/C9H19N3O/c1-8(13)11-4-7-12-5-2-9(10)3-6-12/h9H,2-7,10H2,1H3,(H,11,13)

InChI Key

DOVFYSIRDMCZAT-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NCCN1CCC(CC1)N

Origin of Product

United States

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